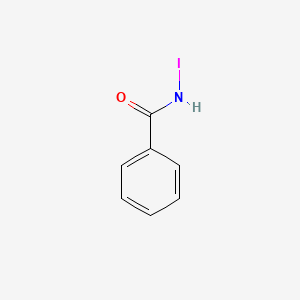
n-Iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Iodobenzamide is a chemical compound with the molecular formula C7H6INO. It is a derivative of benzamide where an iodine atom is attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and radiopharmaceuticals. It is often used as a precursor in the synthesis of other organic compounds and as a reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Iodobenzamide can be synthesized through several methods. One common method involves the iodination of benzamide. This can be achieved by reacting benzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction typically proceeds as follows:
[ \text{C6H5CONH2} + I2 + \text{Oxidizing Agent} \rightarrow \text{C6H4I-CONH2} + \text{By-products} ]
Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
In industrial settings, this compound can be produced using a continuous flow process. This method involves the use of a packed bed reactor where benzamide and iodine are continuously fed into the reactor along with an oxidizing agent. The reaction mixture is then passed through the reactor, and the product is collected and purified.
Análisis De Reacciones Químicas
Types of Reactions
n-Iodobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: this compound can be oxidized to form iodo-substituted benzoic acids or other oxidized products.
Reduction Reactions: The iodine atom can be reduced to form benzamide or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents, such as dichloromethane or acetonitrile, at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate are used. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are typically carried out in organic solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides, depending on the nucleophile used.
Oxidation Reactions: Products include iodo-substituted benzoic acids and other oxidized derivatives.
Reduction Reactions: Products include benzamide and other reduced derivatives.
Aplicaciones Científicas De Investigación
n-Iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds. It is also used in the development of radiopharmaceuticals for diagnostic imaging.
Biology: this compound is used in biological studies to investigate the role of iodine-containing compounds in biological systems.
Industry: It is used in the synthesis of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of n-iodobenzamide depends on its application. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that target specific biological pathways. For example, in radiopharmaceuticals, this compound derivatives are used as imaging agents that bind to specific receptors or enzymes in the body, allowing for the visualization of biological processes.
Comparación Con Compuestos Similares
n-Iodobenzamide can be compared with other similar compounds, such as:
n-Bromobenzamide: Similar in structure but contains a bromine atom instead of iodine. It has different reactivity and applications.
n-Chlorobenzamide: Contains a chlorine atom instead of iodine. It is less reactive compared to this compound.
n-Fluorobenzamide: Contains a fluorine atom instead of iodine. It is used in different applications due to its unique properties.
This compound is unique due to the presence of the iodine atom, which imparts specific reactivity and properties that are useful in various chemical and biological applications.
Propiedades
Número CAS |
1195-00-2 |
|---|---|
Fórmula molecular |
C7H6INO |
Peso molecular |
247.03 g/mol |
Nombre IUPAC |
N-iodobenzamide |
InChI |
InChI=1S/C7H6INO/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,(H,9,10) |
Clave InChI |
XVFNKIUTLXVYFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


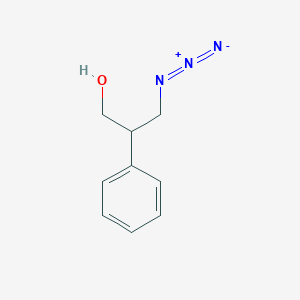

![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)

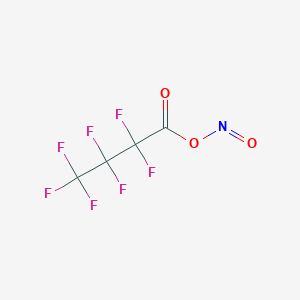
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

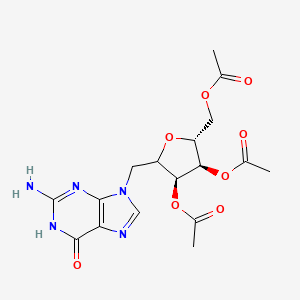
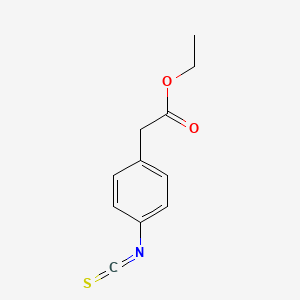
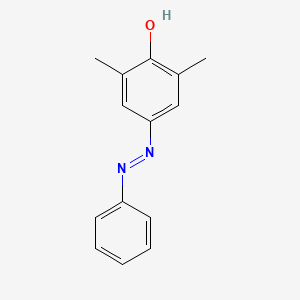
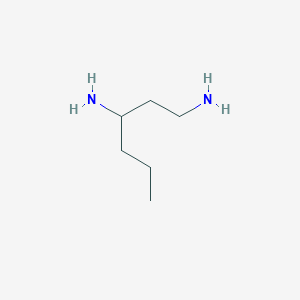
![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)

![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
